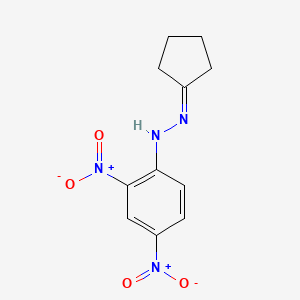

Cyclopentanone 2,4-dinitrophenylhydrazone

CAS No.: 2057-87-6

Cat. No.: VC18744492

Molecular Formula: C11H12N4O4

Molecular Weight: 264.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2057-87-6 |

|---|---|

| Molecular Formula | C11H12N4O4 |

| Molecular Weight | 264.24 g/mol |

| IUPAC Name | N-(cyclopentylideneamino)-2,4-dinitroaniline |

| Standard InChI | InChI=1S/C11H12N4O4/c16-14(17)9-5-6-10(11(7-9)15(18)19)13-12-8-3-1-2-4-8/h5-7,13H,1-4H2 |

| Standard InChI Key | PWMLZJHXUHLKPB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1 |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Cyclopentanone 2,4-dinitrophenylhydrazone has the molecular formula C₁₁H₁₂N₄O₄ and a molecular weight of 264.24 g/mol . The IUPAC name for this compound is N-(cyclopentylideneamino)-2,4-dinitroaniline, reflecting its bifunctional structure comprising a cyclopentylidene group linked to a 2,4-dinitrophenylhydrazine moiety .

Crystallographic and Spectroscopic Features

X-ray crystallography reveals a planar arrangement of the hydrazone group, with the cyclopentyl ring adopting a slightly puckered conformation. The nitro groups at the 2- and 4-positions of the phenyl ring contribute to intramolecular hydrogen bonding, stabilizing the crystal lattice . Infrared (IR) spectroscopy identifies key functional groups:

-

N-H stretch: 3250–3300 cm⁻¹ (hydrazone NH)

-

C=O stretch: Absent, confirming carbonyl conversion to hydrazone

-

NO₂ asymmetric/symmetric stretches: 1520 cm⁻¹ and 1340 cm⁻¹ .

Table 1: Spectral Data for Cyclopentanone 2,4-Dinitrophenylhydrazone

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR Spectroscopy | 3250 cm⁻¹ (N-H), 1520 cm⁻¹ (NO₂) | |

| NMR (¹H) | δ 1.5–2.0 (cyclopentyl CH₂), 8.1 (aromatic H) | |

| UV-Vis | λₘₐₓ = 365 nm (ε = 1.2×10⁴ L/mol·cm) |

Synthesis and Reaction Mechanisms

Preparation of Cyclopentanone 2,4-Dinitrophenylhydrazone

The synthesis involves a nucleophilic addition-elimination reaction between cyclopentanone and 2,4-DNPH in acidic ethanol :

-

Acidification: 2,4-DNPH is dissolved in a mixture of sulfuric acid and ethanol to generate the reactive hydrazinium ion.

-

Condensation: Cyclopentanone’s carbonyl carbon undergoes nucleophilic attack by the hydrazinium ion, forming a tetrahedral intermediate.

-

Dehydration: The intermediate loses water, yielding the hydrazone as an orange-red precipitate .

Reaction Scheme:

Mechanistic Insights

The electron-withdrawing nitro groups on the phenyl ring enhance the electrophilicity of the hydrazine’s NH₂ group, facilitating nucleophilic attack on the carbonyl carbon. The reaction’s reversibility under basic conditions allows regeneration of the parent ketone, a property exploited in chromatographic separations .

Analytical Applications in Carbonyl Detection

Qualitative Identification of Ketones

Cyclopentanone 2,4-dinitrophenylhydrazone is employed in Brady’s test, where its formation confirms the presence of a ketone. The precipitate’s melting point (typically 205–207°C) provides a definitive identifier, as documented in compilations like the CRC Handbook of Organic Analytical Reagents .

High-Performance Liquid Chromatography (HPLC)

Derivatization with 2,4-DNPH enhances the detectability of carbonyl compounds in HPLC. For example, Brazilian sugar-cane spirits were analyzed by converting ketones to their hydrazone derivatives, followed by separation on a C18 column and detection at 365 nm . Cyclopentanone derivatives exhibit retention times distinct from aliphatic aldehydes, enabling precise quantification .

Table 2: HPLC Parameters for Cyclopentanone 2,4-DNPH Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile/Water (70:30 v/v) | |

| Detection Wavelength | 365 nm | |

| Retention Time | 12.3 min |

Industrial and Research Applications

Purification of Carbonyl Compounds

The reversible nature of hydrazone formation allows cyclopentanone 2,4-DNPH to act as a protective group. After chromatographic separation of hydrazones, mild hydrolysis regenerates pure ketones, bypassing the challenges of direct distillation .

Environmental and Food Chemistry

In air quality studies, 2,4-DNPH derivatives trap volatile carbonyl pollutants (e.g., formaldehyde) for GC-MS analysis. Similarly, food and beverage industries use this reagent to monitor ketone levels, ensuring compliance with safety standards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume